2-{[2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide
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Overview
Description
2-{[2-(2-METHOXYPHENYL)PYRAZOLO[1,5-A]PYRAZIN-4-YL]SULFANYL}-N~1~-[3-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrazine derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(2-METHOXYPHENYL)PYRAZOLO[1,5-A]PYRAZIN-4-YL]SULFANYL}-N~1~-[3-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE typically involves multi-step organic reactions. The starting materials often include 2-methoxyphenyl hydrazine and 3-(trifluoromethyl)benzoyl chloride. The synthesis proceeds through the formation of intermediate compounds, which are then subjected to cyclization and sulfonation reactions under controlled conditions .
Industrial Production Methods
large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of automated reactors and purification systems .
Chemical Reactions Analysis
Types of Reactions
2-{[2-(2-METHOXYPHENYL)PYRAZOLO[1,5-A]PYRAZIN-4-YL]SULFANYL}-N~1~-[3-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the sulfonyl group, using reagents like sodium methoxide.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Sodium methoxide, ammonia.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .
Scientific Research Applications
2-{[2-(2-METHOXYPHENYL)PYRAZOLO[1,5-A]PYRAZIN-4-YL]SULFANYL}-N~1~-[3-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Mechanism of Action
The mechanism of action of 2-{[2-(2-METHOXYPHENYL)PYRAZOLO[1,5-A]PYRAZIN-4-YL]SULFANYL}-N~1~-[3-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE involves the inhibition of CDK2. This enzyme plays a critical role in cell cycle progression, and its inhibition can lead to cell cycle arrest and apoptosis in cancer cells. The compound binds to the active site of CDK2, preventing its interaction with cyclin A2 and subsequent phosphorylation of target proteins .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds also inhibit CDK2 and have shown similar cytotoxic activities against cancer cell lines.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives: Another class of CDK2 inhibitors with comparable biological activities.
Uniqueness
2-{[2-(2-METHOXYPHENYL)PYRAZOLO[1,5-A]PYRAZIN-4-YL]SULFANYL}-N~1~-[3-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE is unique due to its specific structural features, such as the presence of a trifluoromethyl group, which enhances its binding affinity and selectivity for CDK2. This makes it a promising candidate for further development as a therapeutic agent .
Properties
Molecular Formula |
C22H17F3N4O2S |
---|---|
Molecular Weight |
458.5 g/mol |
IUPAC Name |
2-[2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl-N-[3-(trifluoromethyl)phenyl]acetamide |
InChI |
InChI=1S/C22H17F3N4O2S/c1-31-19-8-3-2-7-16(19)17-12-18-21(26-9-10-29(18)28-17)32-13-20(30)27-15-6-4-5-14(11-15)22(23,24)25/h2-12H,13H2,1H3,(H,27,30) |
InChI Key |
SNSCCFUKQFBCPF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C2=NN3C=CN=C(C3=C2)SCC(=O)NC4=CC=CC(=C4)C(F)(F)F |
Origin of Product |
United States |
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